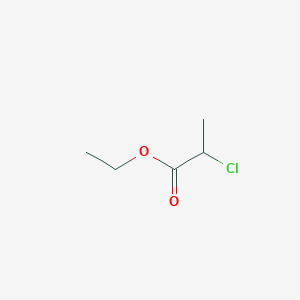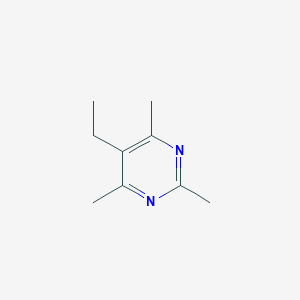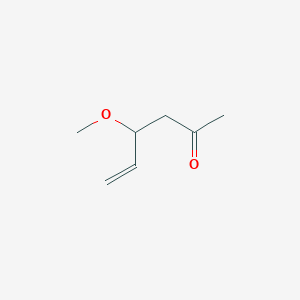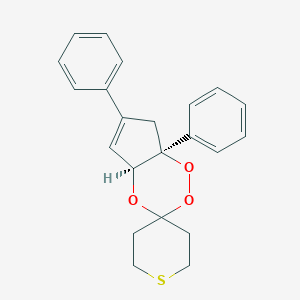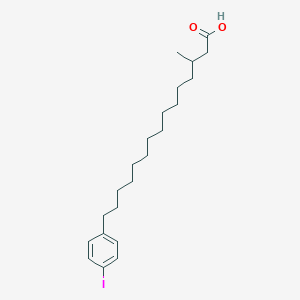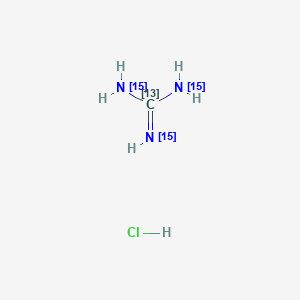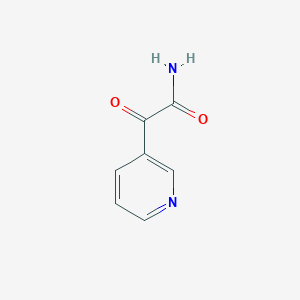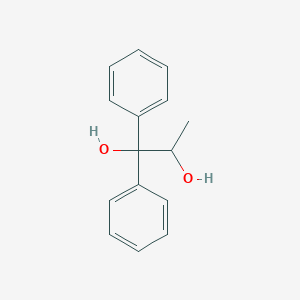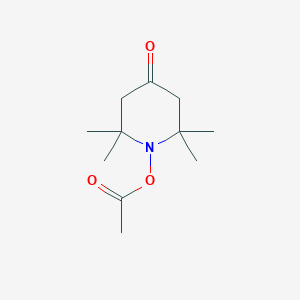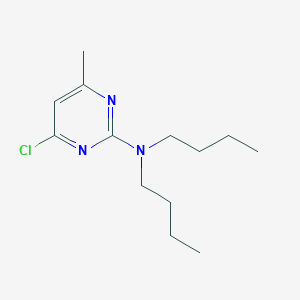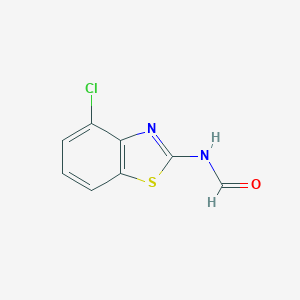
N-(4-chloro-1,3-benzothiazol-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)formamide, commonly known as CBT-1, is a chemical compound that has been widely studied for its potential therapeutic applications. CBT-1 belongs to the class of benzothiazole derivatives and has been found to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. In
Mechanism of Action
The exact mechanism of action of CBT-1 is not fully understood. However, it is believed that CBT-1 exerts its biological activity by interacting with cellular targets, such as enzymes and receptors. For example, CBT-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, CBT-1 has been found to bind to the GABA-A receptor, which is a target for many drugs that affect the central nervous system.
Biochemical and Physiological Effects
CBT-1 has been found to exhibit a range of biochemical and physiological effects. For example, CBT-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the inhibition of carbonic anhydrase, which leads to an increase in intracellular pH and subsequent activation of apoptotic pathways. In addition, CBT-1 has been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One advantage of CBT-1 is its broad spectrum of biological activity, which makes it a promising candidate for the development of new drugs. In addition, CBT-1 is relatively easy to synthesize and can be obtained in high yields. However, one limitation of CBT-1 is its poor solubility in water, which can make it difficult to work with in some experiments. In addition, CBT-1 has not yet been extensively studied in vivo, and further research is needed to determine its safety and efficacy in animal models.
Future Directions
There are several potential future directions for research on CBT-1. One area of interest is the development of CBT-1 as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for CBT-1, as well as its safety and efficacy in animal models. Another area of interest is the potential use of CBT-1 as a fluorescent probe for detecting metal ions. This could have applications in fields such as environmental monitoring and biomedical imaging. Finally, further studies are needed to elucidate the exact mechanism of action of CBT-1, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, CBT-1 is a promising compound that has been widely studied for its potential therapeutic applications. Its broad spectrum of biological activity, ease of synthesis, and potential as a fluorescent probe make it a promising candidate for further research. While there are still many questions to be answered about CBT-1, its potential as a therapeutic agent for cancer and other diseases is an exciting area of research that will undoubtedly continue to be explored in the years to come.
Synthesis Methods
The synthesis of CBT-1 involves the reaction of 4-chloro-2-aminobenzenethiol with formic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with acetic anhydride to yield the final product. The yield of CBT-1 can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Scientific Research Applications
CBT-1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. CBT-1 has also been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. In addition, CBT-1 has been investigated for its potential use as a fluorescent probe for detecting metal ions.
properties
CAS RN |
118221-26-4 |
|---|---|
Product Name |
N-(4-chloro-1,3-benzothiazol-2-yl)formamide |
Molecular Formula |
C8H5ClN2OS |
Molecular Weight |
212.66 g/mol |
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)formamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-5-2-1-3-6-7(5)11-8(13-6)10-4-12/h1-4H,(H,10,11,12) |
InChI Key |
NJETYQXTSMIMTM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC=O |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC=O |
synonyms |
Formamide,N-(4-chloro-2-benzothiazolyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



